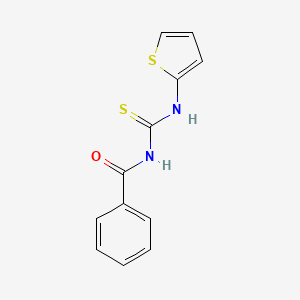

N-(thiophen-2-ylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS2/c15-11(9-5-2-1-3-6-9)14-12(16)13-10-7-4-8-17-10/h1-8H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQMHNHWEOCKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic and Conformational Analysis of N Thiophen 2 Ylcarbamothioyl Benzamide Structures

Single Crystal X-ray Diffraction Studies for Solid-State Geometry

While a specific single-crystal X-ray diffraction study for N-(thiophen-2-ylcarbamothioyl)benzamide is not available in the reviewed literature, extensive analysis of closely related N-acylthiourea derivatives provides a robust predictive framework for its solid-state geometry. These analogous structures are consistently characterized by a nearly planar central carbamothioylamide core.

The geometry of this core is defined by specific bond lengths and angles that reflect a hybrid of single and double bond character, indicating electron delocalization across the N-C(S)-N-C(O) backbone. Based on analogues, the key bond lengths are expected to be approximately 1.38 Å for the C(S)-N(H) bonds, 1.70 Å for the C=S bond, and 1.22 Å for the C=O bond. The planarity of this fragment is a crucial feature that facilitates the formation of intramolecular hydrogen bonds.

Crystallographic data for analogous compounds are typically collected using diffractometers with monochromatic radiation (e.g., Cu Kα or Mo Kα). The structures are solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are usually located in difference Fourier maps and refined isotropically or placed in calculated positions.

For context, a representative data set from a related compound, N-(propan-2-ylcarbamothioyl)benzamide, is presented below. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2147 (4) |

| b (Å) | 5.3988 (2) |

| c (Å) | 19.6834 (7) |

| β (°) | 102.031 (4) |

| Volume (ų) | 1165.57 (7) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 293 |

| Final R indices [I>2σ(I)] | R1 = 0.049 |

This table presents data for an analogous compound, N-(propan-2-ylcarbamothioyl)benzamide, to illustrate typical crystallographic parameters. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Pseudo-Ring Formation

A defining characteristic of the N-(R-carbamothioyl)benzamide family is the formation of a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net This interaction occurs between the amide proton (N-H) and the carbonyl oxygen atom (C=O). This hydrogen bond results in the formation of a stable, planar, six-membered pseudo-ring, often described using the graph-set notation S(6). nih.govresearchgate.netresearchgate.net

| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | ~0.86 | ~2.0 - 2.2 | ~2.6 - 2.8 | ~130 - 140 |

This table provides typical geometric parameters for the intramolecular N-H···O hydrogen bond found in related N-acylthiourea structures, leading to the S(6) pseudo-ring. nih.govresearchgate.net

The stability conferred by this intramolecular hydrogen bond is a primary driver of the molecule's preferred conformation in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

In the crystal lattice, molecules of this compound are expected to be organized through a network of intermolecular interactions, which dictate the crystal packing. The most prominent of these interactions in related structures is the intermolecular hydrogen bond between the thiourea (B124793) N-H proton and the thiocarbonyl sulfur atom (C=S) of an adjacent molecule. researchgate.net

This N-H···S hydrogen bond typically links two molecules related by a center of inversion, forming a centrosymmetric dimer. nih.gov This dimer, characterized by an R²₂(8) graph-set motif, is a common supramolecular synthon in the crystal engineering of thiourea derivatives. These dimeric units then serve as the fundamental building blocks of the extended crystal structure, packing in layers or three-dimensional networks.

Weaker interactions, such as C-H···O or C-H···S hydrogen bonds and potential π-π stacking interactions involving the phenyl and thiophene (B33073) rings, would further stabilize the crystal packing. The specific arrangement and relative importance of these interactions determine the final crystal architecture.

Conformational Behavior and Structural Stability Assessment

The conformational landscape of this compound is largely dominated by the energetic favorability of the planar S(6) pseudo-ring. The thiourea unit typically adopts a trans-cis configuration with respect to the positions of the benzoyl group and the thiophene ring relative to the C=S bond. This arrangement is stabilized by the aforementioned intramolecular hydrogen bond.

The primary degrees of conformational freedom involve the rotation around the C(benzoyl)-C(carbonyl) and N(H)-C(thiophene) single bonds. This rotation determines the dihedral angles between the central planar fragment and the terminal aromatic and heterocyclic rings. In analogous structures, the phenyl and thiophene (or other substituent) rings are typically twisted out of the plane of the central S(6) ring. nih.govresearchgate.net The dihedral angle between the phenyl ring and the central plane can vary but is often significant, as seen in N-(propan-2-ylcarbamothioyl)benzamide where it is 42.10 (6)°. nih.gov Similarly, the thiophene ring would be expected to be rotated with respect to the thiourea plane.

Computational Chemistry Investigations of N Thiophen 2 Ylcarbamothioyl Benzamide and Its Congeners

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to various thiophene-based amides and benzoylthiourea (B1224501) derivatives to determine optimized geometry, chemical activity parameters, and other molecular properties. nih.govuokerbala.edu.iq The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that, when combined with basis sets like 6-311++G(d,p), provides a robust level of theory for these calculations, often showing good agreement between theoretical and experimental results. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For acylthiourea derivatives, the central C2N2OS residue tends to be planar, a conformation stabilized by intramolecular hydrogen bonds, such as an N—H⋯O interaction forming an S(6) ring motif. nih.gov In a related compound, N-((2-Acetylphenyl)carbamothioyl)benzamide, DFT calculations at the B3LYP/6-311G(d,p) level were used to compare the optimized molecular structure with experimental X-ray diffraction data, showing strong correlation in bond lengths and angles. uokerbala.edu.iq

For N-(thiophen-2-ylcarbamothioyl)benzamide, optimization would likely reveal a similar planar arrangement in the core structure. The phenyl and thiophene (B33073) rings, however, would be inclined with respect to this central plane. nih.gov For instance, in a study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the dihedral angles between the two thiophene rings were computationally determined. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's three-dimensional structure and its intermolecular interactions. researchgate.net

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Congener, N-((2-Acetylphenyl)carbamothioyl)benzamide Data sourced from a study using the B3LYP/6-311G(d,p) level of theory. uokerbala.edu.iq

| Parameter | Bond/Angle | Experimental Value | Calculated Value |

| Bond Length | C=S | 1.666 Å | 1.681 Å |

| Bond Length | C=O | 1.222 Å | 1.230 Å |

| Bond Angle | O=C-N | 120.3° | 121.5° |

| Bond Angle | N-C=S | 126.9° | 126.4° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netmdpi.com

In studies of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.44–4.65 eV. mdpi.comsemanticscholar.org For N-((2-acetylphenyl)carbamothioyl)benzamide, the calculated energy gap is 3.8303 eV, indicating high chemical reactivity. researchgate.net The distribution of these orbitals is also informative; for many thiophene-based systems, the HOMO and LUMO are primarily composed of π-orbitals from the aromatic rings. nih.gov This analysis is crucial for understanding electronic transitions, such as the π→π* transitions observed in UV-Vis spectroscopy. researchgate.net

Derived from HOMO and LUMO energies, global chemical reactivity descriptors provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors, based on conceptual DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). mdpi.comnih.govchemaxon.com

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Potential (μ) : Calculated as -(I + A) / 2, it describes the escaping tendency of electrons.

Electrophilicity Index (ω) : Calculated as μ²/2η, it quantifies the energy stabilization when the system acquires additional electronic charge. mdpi.com

These parameters are vital for predicting how a molecule will behave in a chemical reaction. For example, a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides used these descriptors to analyze the effect of different substituents on the molecule's reactivity. nih.gov

Table 2: Calculated Global Chemical Reactivity Descriptors for a Congener, N-((2-Acetylphenyl)carbamothioyl)benzamide Values calculated from HOMO (-6.1915 eV) and LUMO (-2.3612 eV) energies. uokerbala.edu.iqresearchgate.net

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.1915 |

| Electron Affinity (A) | -ELUMO | 2.3612 |

| Energy Gap (ΔE) | I - A | 3.8303 |

| Chemical Hardness (η) | (I - A) / 2 | 1.9152 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.2764 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.7761 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, conjugative interactions, and intramolecular bonding within a molecular system. nih.gov It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg). The stabilization energy (E2) associated with these interactions quantifies their significance.

In a study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, NBO analysis provided insights into the intramolecular bonding and charge transfer that stabilize the molecule. researchgate.netbohrium.com For a similar compound, N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide (B126), NBO results showed significant stabilization energies from lone pair transitions, such as n(O) → π(C-O) and n(N) → π(C-C), with energies of 43.56 and 17.84 kcal/mol, respectively. researchgate.net This analysis is key to understanding the electronic communication between the different functional groups within this compound, such as the thiophene ring, the benzamide group, and the thiourea (B124793) bridge.

Molecules with extended π-conjugated systems and significant charge separation, often found in "push-pull" architectures (D-π-A), can exhibit non-linear optical (NLO) properties. nih.gov These materials have applications in optoelectronics and photonics. DFT calculations are a powerful tool for predicting NLO behavior by computing the electric dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). researchgate.net The first hyperpolarizability is a key indicator of second-order NLO activity.

Thiophene-based compounds are excellent candidates for NLO materials. nih.gov Computational studies on thiophene sulfonamide and 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives have shown that their extended p-electronic delocalization leads to notable NLO responses. semanticscholar.orgnih.gov The magnitude of the first hyperpolarizability (β) is often inversely related to the HOMO-LUMO energy gap. mdpi.comsemanticscholar.org Therefore, molecules designed to have smaller energy gaps are expected to exhibit enhanced NLO properties. researchgate.net For a series of 2-(thiophen-2-yl)vinyl heteroaromatic iodides, high hyperpolarizability values were reported, making them promising for NLO applications. researchgate.net

DFT is also employed to map the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition states (TS) and intermediates (I) that connect reactants to products.

The synthesis of N-acylthioureas typically involves the reaction of a benzoyl isothiocyanate with an amine. A DFT study on the formation of the related N-(carbomylcarbamothioyl)benzamide, using the B3LYP/6-31g(d) level of theory, proposed a mechanism proceeding through two transition states. researchgate.netnih.gov The first transition state (TS1) was identified as the rate-determining step. nih.gov By calculating the free energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. researchgate.net Such a computational study for this compound would clarify its formation pathway from benzoyl isothiocyanate and 2-aminothiophene, identifying key energetic barriers and intermediates. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used to understand how a ligand, such as this compound, might interact with a protein target.

Docking studies on N-(thiophen-2-yl)benzamide derivatives and their congeners have revealed multifaceted interaction profiles with various protein targets. These interactions are primarily non-covalent and include a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the stable binding of the ligand in the active site of the protein.

For instance, in studies targeting the BRAFV600E kinase, a key protein in many cancers, derivatives of N-(thiophen-2-yl)benzamide have demonstrated a range of crucial interactions. nih.gov The benzamide and thiophene rings are frequently involved in hydrophobic and π-π stacking interactions with aromatic residues in the active site. nih.gov Specifically, a π-π stacking interaction is often predicted between the phenyl ring of the ligand and a phenylalanine residue (F583) of BRAFV600E. nih.gov Furthermore, hydrophobic interactions may occur between parts of the ligand and pockets formed by residues like Cysteine 532 (C532) and Serine 535 (S535). nih.gov In other systems, congeners featuring different heteroaryl groups have been shown to form hydrogen bonds with key active site residues such as Serine 438 (SER 438) and Aspartic acid 437 (ASP 437). mdpi.com

A critical output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which quantifies the strength of the ligand-protein interaction. dergipark.org.tr Lower binding energy values typically indicate a more stable and favorable interaction. Studies on various benzamide derivatives have reported a range of binding affinities, underscoring the influence of different functional groups on binding potency.

For example, a molecular docking analysis of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with the α5β1 integrin protein target revealed a strong binding affinity with a calculated Gibbs free energy (ΔG) of -7.7 kcal/mol. dergipark.org.tr In another study, certain 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamide derivatives registered docking scores as low as -28.04, indicating very strong predicted binding. mdpi.com These energetic evaluations are crucial for ranking potential drug candidates and prioritizing them for further synthesis and biological testing. nih.gov

| Compound/Congener Class | Protein Target | Binding Affinity (ΔG) / Docking Score |

|---|---|---|

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | -7.7 kcal/mol |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 kcal/mol |

| 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamide derivatives | Not Specified | -28.04 (Docking Score) |

Beyond general profiling, docking studies excel at identifying specific amino acid residues that are critical for anchoring the ligand within the protein's active site. For N-(thiophen-2-yl)benzamide and its analogs, these key interactions are fundamental to their biological activity.

In the context of BRAFV600E kinase inhibition, docking simulations predicted that the phenyl ring of a potent derivative engages in a π-π stacking interaction with the residue F583. nih.gov The same study suggested a hydrophobic pocket formed by S535, F583, and C532 is also crucial for binding. nih.gov Similarly, research on related 4-(Thiophen-2-yl)butanamides targeting the TRPV1 channel highlighted crucial hydrophobic interactions with residues Leu547 and Phe543. nih.gov For other benzamide derivatives, hydrogen bonds with residues SER 438 and ASP 437 have been identified as key stabilizing interactions. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| N-(thiophen-2-yl)benzamide derivatives | BRAFV600E | F583 | π-π stacking |

| N-(thiophen-2-yl)benzamide derivatives | BRAFV600E | S535, F583, C532 | Hydrophobic |

| 4-(Thiophen-2-yl)butanamides | TRPV1 | Leu547, Phe543 | Hydrophobic |

| 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamides | Not Specified | SER 438, ASP 437 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and behavior of the ligand-protein complex over time in a simulated physiological environment. nih.govrsc.org MD simulations have been applied to complexes involving thiophene-containing amides to validate docking results and assess the durability of the predicted interactions. nih.gov These simulations analyze trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound within the active site and that the key interactions identified in docking are maintained over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For N-(thiophen-2-yl)benzamide and its congeners, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thereby streamlining the drug design process. nih.gov In one such study, a library of 15 thiourea- and/or pyridine-based chemical compounds derived from 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamides was evaluated for QSAR applications. mdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a correlation that can guide the synthesis of compounds with potentially enhanced potency. nih.govmdpi.com

Conceptual DFT Applications in Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govuokerbala.edu.iq For thiophene-carboxamide derivatives, DFT calculations at levels like B3LYP/6-31G(d,p) are employed to optimize molecular geometries and compute various electronic properties. nih.govnih.gov

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, studies on thiophene-2-carboxamide derivatives have calculated HOMO-LUMO gaps to be around 5.031 eV, while related thiophene-thiadiazole hybrids show gaps between 3.83 and 4.18 eV. nih.gov These calculations help in understanding the nucleophilic and electrophilic sites within the molecule, predicting how it might interact with biological targets or undergo metabolic transformations. uokerbala.edu.iqnih.gov

In Vitro Biological Activities and Mechanistic Pathways of N Thiophen 2 Ylcarbamothioyl Benzamide Derivatives

Anticancer Activity and Associated Molecular Mechanisms

The anticancer potential of N-(thiophen-2-ylcarbamothioyl)benzamide derivatives is rooted in their ability to interact with and modulate multiple signaling pathways and cellular processes that are critical for the proliferation and survival of cancer cells.

BRAF Kinase Inhibition and MAPK Signaling Pathway Modulation

A primary and well-documented mechanism of action for N-(thiophen-2-yl)benzamide derivatives is the inhibition of the BRAF kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov The MAPK cascade (Ras/RAF/MEK/ERK) is a central regulator of cell proliferation, differentiation, and survival. nih.gov Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and malignant transformation. This mutation is prevalent in approximately 8% of all human tumors, including about 50% of melanomas. nih.gov

Through virtual screening and subsequent chemical synthesis, a series of N-(thiophen-2-yl)benzamide derivatives were identified as potent inhibitors of the BRAF V600E mutant. nih.govnih.gov An initial screening identified a lead compound, designated a1 , which demonstrated significant BRAF V600E kinase inhibitory activity. nih.gov Further structure-activity relationship studies led to the development of more potent derivatives, with compounds b40 and b47 being highlighted as the most potent inhibitors in the series, exhibiting submicromolar inhibitory activities. nih.gov By targeting the mutated BRAF kinase, these compounds effectively block the aberrant downstream signaling of the MAPK pathway, thereby inhibiting cancer cell proliferation. nih.govnih.gov

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| a1 | 2.01 | nih.gov |

| b40 | Submicromolar Activity | nih.gov |

| b47 | Submicromolar Activity | nih.gov |

Histone Deacetylase (HDAC) Inhibition

While direct studies on this compound as a histone deacetylase (HDAC) inhibitor are not prominent in the reviewed literature, the broader class of benzamide (B126) derivatives is well-established in this role. HDAC inhibitors are a significant class of anticancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis.

Research has focused on N-(2-aminophenyl)benzamide derivatives as potent and selective inhibitors of Class I HDACs (HDAC1, 2, and 3). nih.govnih.gov These compounds utilize the N-(2-aminophenyl)benzamide functionality as a key group for binding to the zinc ion in the enzyme's active site. nih.gov For example, specific N-(2-aminophenyl)benzamide derivatives have been identified that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov Another study on chiral inhibitors containing the N-(2-aminophenyl)benzamide unit reported a compound (24a ) with IC₅₀ values of 930 nM, 85 nM, and 12 nM against HDAC1, HDAC2, and HDAC3-NCoR1, respectively, demonstrating potent and isoform-selective inhibition. The structural relationship suggests that the benzamide core is a viable scaffold for developing HDAC inhibitors.

Apoptosis Induction Pathways (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. For the general class of N-substituted benzamides, this process has been shown to proceed via the intrinsic or mitochondrial pathway. nih.govnih.gov Studies using the N-substituted benzamide declopramide (B1670142) as a model compound demonstrated that it induces apoptosis by triggering the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

This event initiates the formation of the apoptosome and leads to the activation of caspase-9, an initiator caspase in this pathway. nih.govnih.govfrontiersin.org The activation of caspase-9 subsequently triggers a cascade of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. frontiersin.org The critical role of this pathway was confirmed by experiments showing that apoptosis induced by these benzamides could be inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk). nih.govnih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, also blocked the benzamide-induced apoptosis. nih.govresearchgate.net This evidence points to a well-defined mechanism where N-substituted benzamides can activate the caspase cascade via the mitochondrial pathway. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mediation

A review of the available scientific literature did not yield specific studies demonstrating the generation of reactive oxygen species (ROS) or mediation of oxidative stress as a primary anticancer mechanism for this compound or its direct derivatives.

DNA Damage and DNA Binding Interactions

Based on a review of the scientific literature, there is no direct evidence to suggest that this compound or its derivatives mediate their anticancer effects through direct DNA binding or by causing DNA damage.

Tubulin Interaction and Microtubule Dynamics Modulation

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. While direct interaction of this compound with tubulin has not been explicitly documented, studies on structurally related compounds suggest this as a plausible mechanism. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division. nih.gov

A novel compound containing a 2-benzoyl thiophene (B33073) scaffold, PST-3 , has been identified as a microtubule inhibitor. nih.gov This compound disrupts the microtubule network in cancer cells, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. Mechanistic studies, including molecular docking, indicated that PST-3 interacts with tubulin at the colchicine-binding site, thereby inhibiting tubulin polymerization. nih.gov Given the shared 2-benzoyl thiophene moiety, it is conceivable that this compound derivatives could also exert anticancer effects by interfering with microtubule dynamics, although this requires direct experimental validation.

Antimicrobial Activity and Mechanistic Insights

The core structure of N-acyl thioureas, featuring a thiourea (B124793) moiety linked to a benzoyl group, is a key pharmacophore that imparts significant antimicrobial properties. mdpi.com These compounds have demonstrated efficacy against a range of bacteria and fungi, with their activity often enhanced by specific substitutions on the aromatic rings.

Benzoylthiourea (B1224501) derivatives have shown considerable antibacterial activity, particularly against Gram-positive bacteria. ufba.br The presence of the benzoyl group generally confers greater activity compared to N-phenylthioureas. ufba.br Studies on various derivatives have revealed that their efficacy is highly dependent on the substitution patterns on the aromatic rings.

For instance, certain fluorine-substituted benzoylthiourea derivatives have demonstrated activity against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive strains. nih.gov One derivative, TD4, showed potent activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values between 2–16 µg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell wall integrity. nih.gov

| Compound Class | Bacterial Strain | Activity Measurement | Reference |

|---|---|---|---|

| Fluorine-substituted benzoylthioureas | Escherichia coli | Active (MIC values reported) | nih.gov |

| Fluorine-substituted benzoylthioureas | Pseudomonas aeruginosa | Active (MIC values reported) | nih.gov |

| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 2–16 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Staphylococcus epidermidis | MIC: 2–16 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Enterococcus faecalis | MIC: 2–16 µg/mL | nih.gov |

| General N-Benzoylthioureas | Bacillus subtilis | MIC: 3.1–6.3 µg/cm³ (for most potent compound) | ufba.br |

| General N-Benzoylthioureas | Staphylococcus aureus | MIC: 3.1–6.3 µg/cm³ (for most potent compound) | ufba.br |

The antifungal potential of this class of compounds is significant. Research on thiourea derivatives of 2-thiophenecarboxylic acid has demonstrated notable activity against nosocomial fungal infections caused by Candida auris, a pathogen known for its resistance to common antifungal drugs. mdpi.com Structural modifications, such as the position of a methyl group on the aromatic ring, have been shown to greatly influence the antifungal action. mdpi.com An ortho-methylated derivative (SB2) was identified as having the highest antifungal activity in one such study. mdpi.com

Furthermore, broader studies on N-benzoylthiourea derivatives have confirmed their activity against various fungi. They have shown inhibitory effects against Candida albicans and Cladosporium cladosporioides. ufba.br The introduction of multiple fluorine atoms onto the structure has also been correlated with more intensive antifungal activity. nih.gov

| Compound Class | Fungal Pathogen | Activity Measurement | Reference |

|---|---|---|---|

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect | mdpi.com |

| General N-Benzoylthioureas | Candida albicans | Active (MIC values reported) | ufba.br |

| General N-Benzoylthioureas | Cladosporium cladosporioides | Low inhibition concentrations | ufba.br |

| Trifluorine-substituted benzoylthioureas | Fungal Strains | Intensive antifungal activity | nih.gov |

Bacterial and fungal biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antimicrobial agents. nih.gov Thiourea derivatives have emerged as promising candidates for combating these complex structures. Specifically, a thiourea derivative of 2-thiophenecarboxylic acid demonstrated a notable inhibitory effect on biofilm growth and microbial adherence of Candida auris. mdpi.com

Other studies have shown that N-acyl thiourea derivatives can inhibit biofilm formation in bacteria. Compounds bearing benzothiazole (B30560) or 6-methylpyridine moieties were active against E. coli biofilms, with minimum biofilm inhibitory concentration (MBIC) values of 625 µg/mL. mdpi.com Additionally, certain thiourea derivatives have been found to effectively inhibit biofilm formation in both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov

While direct experimental studies on the inhibition of specific enzymes like dihydroorotase or glucosamine-6-phosphate (GlcN-6-P) synthase by this compound derivatives are not extensively documented, in silico and mechanistic studies on the broader class of benzoylthioureas suggest potential enzymatic targets.

Molecular docking studies have predicted that fluorine-substituted benzoylthiourea derivatives may exert their antibacterial effect by targeting E. coli DNA gyrase B. nih.gov Other docking analyses of benzoylthiourea compounds predicted antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis through the inhibition of enzymes critical for bacterial cell wall biosynthesis, such as PBP2a and FaBH. fip.org GlcN-6-P synthase is a recognized target for antimicrobial agents, but current research on its inhibitors has focused on other chemical classes, such as l-glutamine (B1671663) analogues. nih.govresearchgate.net

Other Enzyme Inhibition Studies

The thiourea scaffold is a well-established pharmacophore for the inhibition of urease, a key virulence factor for pathogens like Proteus mirabilis and Helicobacter pylori. nih.govacs.org A variety of thiourea-based compounds, including thiosemicarbazones and N-benzoyl-N'-triazine derivatives, have been investigated as urease inhibitors. nih.govresearchgate.net Some of these derivatives have exhibited potent urease inhibitory activity, with IC50 values in the low micromolar range (0.20 to 7.50 μM). researchgate.net For context, the parent compound, thiourea, has a reported IC50 value of approximately 21.2 µM against jack bean urease. researchgate.net The inhibitory mechanism often involves the coordination of the sulfur atom from the thiourea group with the nickel ions in the enzyme's active site. nih.gov This established activity for the thiourea class suggests that this compound derivatives are promising candidates for urease inhibition studies.

Elastase Inhibition

Elastase, a serine protease, is implicated in various inflammatory diseases due to its ability to degrade extracellular matrix proteins. The inhibition of this enzyme is a key strategy in mitigating tissue damage associated with chronic inflammation. Research into benzoylthiourea derivatives has revealed significant potential in this area.

Studies on biphenyl-thiourea hybrid derivatives have demonstrated potent elastase inhibition. One compound in a series, designated 3c, which features a nitro group, exhibited a maximum inhibition against elastase with a half-maximal inhibitory concentration (IC50) of 0.26 ± 0.05 μM. researchgate.netresearchgate.net This research highlighted that the presence of electron-withdrawing groups, such as nitro and bromo substituents on the aryl ring, enhances the enzyme inhibitory activity. researchgate.netresearchgate.net Kinetic studies revealed that compound 3c acts as a competitive inhibitor of elastase. researchgate.netresearchgate.net The findings suggest that aryl substituents confer higher activity compared to alkyl chains, underscoring the importance of the aromatic scaffold in designing effective elastase inhibitors within this chemical class. researchgate.netresearchgate.net

| Compound ID | Substituent | IC50 (μM) against Elastase | Inhibition Type |

| 3c | Nitro group | 0.26 ± 0.05 | Competitive |

| 3b | Nitro group | - | Noted for enhanced activity |

| 3d | Bromo group | - | Noted for enhanced activity |

Cholinesterase (AChE, BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of neurotransmission. Their inhibition is a primary therapeutic approach for conditions such as Alzheimer's disease. The N-benzoylthiourea scaffold has been explored for its potential as a cholinesterase inhibitor.

Research groups have designed and synthesized N-benzoylthiourea derivatives, such as those incorporating a pyrrolidine (B122466) carboxylic acid moiety, specifically as cholinesterase inhibitors. nih.gov These compounds were evaluated for their ability to inhibit both AChE and BuChE, with their performance often compared against standard drugs like tacrine. nih.gov Further studies on N-aryl-N′-benzoylthioureas showed that certain derivatives could achieve 100% acetylcholinesterase inhibition at a concentration of 15.0 ppm. researchgate.net These findings indicate that the benzoylthiourea framework is a promising template for developing novel and effective inhibitors of cholinesterases, enzymes central to neurodegenerative disease therapy. nih.govresearchgate.net

DNA and Protein Interaction Analysis (Beyond Specific Targets)

Beyond specific enzyme inhibition, understanding how a compound interacts with fundamental macromolecules like DNA and transport proteins is crucial for elucidating its broader biological effects and pharmacokinetic profile.

The interaction of small molecules with DNA can lead to therapeutic outcomes, particularly in anticancer applications. Benzoylthiourea derivatives, especially when complexed with metal ions, have been investigated for their DNA binding and cleavage capabilities.

Studies have shown that metal complexes of these derivatives tend to bind more strongly to DNA than the uncomplexed ligands. researchgate.net For instance, certain copper (II) and zinc (II) complexes containing benzoylthiourea ligands have been shown to interact effectively with DNA, likely through an intercalative mode. mdpi.com This is facilitated by the planar aromatic ring systems within the complex structure. mdpi.com The binding affinity of these complexes to DNA can be significant, with binding constants (Kb) reported in the range of 10⁴ M⁻¹. acs.org Competitive binding experiments using ethidium (B1194527) bromide have further confirmed that these complexes can displace DNA-bound intercalators, indicating a strong interaction with the double helix. acs.org In some cases, derivatives have been shown to completely degrade plasmid DNA, highlighting their potential as DNA cleavage agents. mersin.edu.tr

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are the primary transport proteins in the bloodstream, significantly affecting the distribution and availability of therapeutic agents. The interaction between benzoylthiourea derivatives and these proteins has been characterized using spectroscopic and computational methods.

Platinum(II) complexes of N-benzoyl-N',N'-dibenzylthiourea have been shown to interact with both HSA and BSA. arabjchem.org Fluorescence quenching studies revealed that these interactions are spontaneous, as indicated by thermodynamic parameters. arabjchem.org The binding constants (Kb) were found to be approximately 10⁵ M⁻¹ for HSA and 10⁴ M⁻¹ for BSA, suggesting a strong binding affinity. arabjchem.org Similarly, other copper (II) complexes have demonstrated spontaneous and effective binding with BSA. mdpi.com Hirshfeld surface analysis of the crystal structures of these compounds often reveals that weak intermolecular forces, such as C–H···S and hydrogen bonding, are responsible for the protein-complex binding interactions. arabjchem.orgconicet.gov.ar

| Complex Type | Protein | Binding Constant (Kb) (M⁻¹) | Thermodynamic Insight |

| Platinum(II) Benzoylthiourea Complex | HSA | ~1.0 x 10⁵ | Spontaneous Interaction |

| Platinum(II) Benzoylthiourea Complex | BSA | ~1.0 x 10⁴ | Spontaneous Interaction |

| Generic Metal Benzoylthiourea Complex | DNA | ~1.0 x 10⁴ | Strong Binding Affinity |

Anti-inflammatory Activity and Prostaglandin E2 (PGE2) Synthesis Inhibition

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its inhibition is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of N-(phenylcarbamothioyl)benzamide have been synthesized and evaluated for their anti-inflammatory effects and their ability to inhibit PGE2 synthesis.

In studies using a carrageenan-induced paw edema model in mice, several 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)benzamide derivatives exhibited significantly higher anti-inflammatory activity (ranging from 26.81% to 61.45% inhibition) compared to the reference drug indomethacin (B1671933) (22.43% inhibition). Specifically, compounds designated 1e and 1h were identified as potent anti-inflammatory agents.

Crucially, these effects were linked to the potent inhibition of PGE2 synthesis. For example, compound 1e reduced PGE2 levels to 68.32 pg/mL and compound 1h to 54.15 pg/mL, both of which were significantly different from the placebo group (530.13 pg/mL) and, in the case of 1h, also significantly lower than the indomethacin-treated group (96.13 pg/mL). These findings strongly suggest that the anti-inflammatory action of these benzoylthiourea derivatives is mediated, at least in part, by their ability to suppress the production of the key inflammatory prostanoid, PGE2.

| Compound ID | % Inhibition of Paw Edema | PGE2 Level (pg/mL) |

| 1e | High (within 26.81%-61.45% range) | 68.32 |

| 1h | High (within 26.81%-61.45% range) | 54.15 |

| Indomethacin (Reference) | 22.43 | 96.13 |

| Placebo | - | 530.13 |

Structure Activity Relationship Sar Studies for N Thiophen 2 Ylcarbamothioyl Benzamide Derivatives

Correlating Structural Modifications with Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For derivatives of N-(thiophen-2-yl)benzamide, research has demonstrated that substitutions on both the benzamide (B126) and thiophene (B33073) rings can significantly modulate their inhibitory potency against specific biological targets, such as the BRAFV600E kinase, which is implicated in various cancers. nih.govnih.gov

Initial virtual screening identified N-(thiophen-2-yl)benzamide as a promising scaffold for BRAFV600E inhibition. nih.gov Subsequent chemical synthesis and biological evaluation of a series of analogs have provided a clearer picture of the SAR. The core structure consists of a benzamide moiety linked to a thiophene ring. Modifications have been explored by introducing various substituents at different positions of both aromatic rings.

For instance, a study systematically synthesized and tested a series of N-(thiophen-2-yl)benzamide derivatives, revealing that specific substitution patterns led to a significant increase in inhibitory activity. nih.gov The initial hit compound, a1 , showed a moderate inhibitory concentration (IC50) of 2.01 μM. nih.gov Further optimization, focusing on substitutions on the benzamide phenyl ring, led to the development of compounds with submicromolar inhibitory activities. nih.gov

The data below illustrates how structural changes correlate with the biological potency of these derivatives against BRAFV600E kinase.

| Compound | R1 Substituent (Benzamide Ring) | R3 Substituent (Benzamide Ring) | IC50 (μM) |

|---|---|---|---|

| a1 | H | H | 2.01 |

| b23 | 2-F | H | 1.56 |

| b28 | 4-F | H | >10 |

| b34 | 2-Cl | H | 1.15 |

| b40 | 2-Cl | 5-Cl | 0.48 |

| b47 | 2-Cl | 5-NO2 | 0.51 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013. nih.govnih.gov

As the table demonstrates, moving from an unsubstituted benzamide ring (a1 ) to one with a single fluorine at the ortho-position (b23 ) slightly improves potency. However, moving the fluorine to the para-position (b28 ) results in a significant loss of activity. The introduction of a chlorine atom at the ortho-position (b34 ) further enhances potency. The most potent compounds in this series, b40 and b47 , feature a 2-chloro substitution combined with another electron-withdrawing group at the 5-position (chloro or nitro), highlighting the importance of a specific disubstitution pattern on the benzamide ring for high biological potency. nih.govnih.gov

Influence of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents play a crucial role in determining the biological activity of N-(thiophen-2-ylcarbamothioyl)benzamide derivatives. The SAR data reveals that both electron-donating groups (EDG) and electron-withdrawing groups (EWG) are generally tolerated at the ortho-position of the phenyl ring. nih.gov However, the nature and position of these groups can fine-tune the inhibitory activity.

Electronic Effects: The enhanced potency of compounds like b40 (2,5-dichloro) and b47 (2-chloro, 5-nitro) suggests that strong electron-withdrawing groups on the benzamide ring are favorable for activity. nih.gov These groups can influence the electron density of the entire molecule, potentially affecting how the compound binds to its target protein. The presence of EWGs can enhance interactions, such as hydrogen bonding or π-π stacking, within the active site of the kinase. Studies on other kinase inhibitors have also shown that the electronic properties of substituents are key to modulating activity, where EWGs can favor interactions with specific amino acid residues. mdpi.com For example, comparing compounds with a cyano group (-CN) versus a methyl group (-CH3) in other heterocyclic series has shown that the strong electron-withdrawing nature of the cyano group is critical for inhibitory function, a finding that aligns with the observations for the N-(thiophen-2-yl)benzamide series. mdpi.com

Pharmacophore Elucidation and Essential Structural Features for Efficacy

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the N-(thiophen-2-yl)benzamide series of BRAFV600E inhibitors, the SAR data from compounds like b40 and b47 allows for the elucidation of key structural features required for efficacy. nih.govnih.gov

The essential features of the pharmacophore for this class of inhibitors can be summarized as:

Thiophene Ring: This heterocyclic moiety appears to be a crucial component, likely involved in key interactions within the enzyme's binding pocket. Its sulfur and aromatic nature may contribute to specific contacts with amino acid residues.

Amide Linker: The -CO-NH- group serves as a critical linker between the two aromatic rings. The hydrogen atoms on the nitrogen and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which are common features in kinase inhibitors for anchoring the molecule to the hinge region of the enzyme.

Disubstituted Benzene Ring: The SAR data strongly indicates that a disubstituted phenyl ring is optimal for high potency. Specifically, an electron-withdrawing substituent at the ortho-position (position 2) and another electron-withdrawing group at the meta-position (position 5) are essential features.

Based on the most potent compounds, the pharmacophore model for this series includes:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

An aromatic ring (the thiophene).

A second aromatic ring (the benzamide phenyl) decorated with two specific electron-withdrawing/hydrophobic features corresponding to the substituents at the 2- and 5-positions.

This model suggests that compounds b40 and b47 represent a novel chemotype with significant potential for the inhibition of oncogenic BRAFV600E. nih.gov The development of a clear pharmacophore model is instrumental in guiding the design of future analogs with potentially even greater potency and selectivity.

Medicinal Chemistry and Rational Drug Design Strategies for N Thiophen 2 Ylcarbamothioyl Benzamide Analogs

Lead Compound Identification and Optimization

The journey of drug discovery often begins with the identification of a "hit" compound, which is a molecule that displays a desired biological activity in an initial screen. High-throughput screening (HTS) of large compound libraries is a common strategy for hit identification. Once a hit is validated, it becomes a "lead" compound, which then undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties.

For a compound like N-(thiophen-2-ylcarbamothioyl)benzamide, the lead identification process could involve screening against a specific biological target, such as a protein kinase or a receptor implicated in a disease. For instance, derivatives of the structurally related N-(thiophen-2-yl)benzamide have been identified as potent inhibitors of the BRAFV600E kinase, a key target in melanoma, through a combination of virtual screening and subsequent biological assays. nih.govnih.gov

Lead optimization is an iterative process of chemical modification and biological testing. The goal is to develop a preclinical drug candidate with an optimal balance of properties. For this compound analogs, this would involve systematically modifying the thiophene (B33073) ring, the benzamide (B126) portion, and the thiourea (B124793) linker to understand the structure-activity relationship (SAR). The thiophene ring, a common scaffold in many FDA-approved drugs, is a bioisosteric replacement for a phenyl ring and can influence the compound's metabolic stability and binding affinity. nih.govrsc.org

Scaffold Derivatization for Enhanced Biological Profiles

Scaffold derivatization is a cornerstone of lead optimization, where the core structure of the lead compound is systematically modified to enhance its biological profile. For this compound, derivatization can be explored at several positions to probe the SAR and improve its drug-like properties.

Research on related N-(arylcarbamothioyl)benzamides has demonstrated that substitutions on the aryl and benzoyl rings can significantly impact biological activity. For example, in a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, various primary aromatic amines were reacted with a key benzoyl isothiocyanate intermediate to generate a library of analogs. nih.gov This approach allows for the exploration of a wide range of electronic and steric effects on the molecule's activity.

The following table illustrates how systematic derivatization of a related N-phenylcarbamothioylbenzamide scaffold was used to explore the SAR for anti-inflammatory activity. The introduction of different substituents on the N-phenyl ring led to compounds with varying potencies.

| Compound | Substituent on N-phenyl ring | Observed Anti-inflammatory Activity |

|---|---|---|

| 1a | Unsubstituted | Moderate |

| 1e | 2,4-dibromo | Significant |

| 1h | 2-nitro | Significant |

Data sourced from a study on N-phenylcarbamothioylbenzamides with anti-inflammatory activity. nih.gov

This systematic derivatization provides valuable insights into which functional groups and substitution patterns are favorable for biological activity. For this compound, similar strategies could be employed. Modifications could include:

Substitution on the thiophene ring: The thiophene ring can also be substituted to explore interactions with specific pockets of the target protein.

Variation of the aryl group: Replacing the thiophene with other heterocyclic or aromatic systems can lead to the discovery of novel scaffolds with improved properties.

Computational-Aided Drug Design Methodologies

Computational-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the drug discovery process by reducing the time and cost associated with the synthesis and testing of new compounds. CADD methodologies can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods can be employed to design and optimize ligands. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. This information can be used to rationalize the SAR and to design new analogs with improved binding affinity. For this compound analogs, if the target is known, docking studies could guide the placement of substituents to maximize favorable interactions with the protein's active site. Virtual screening of large compound databases using docking is also a powerful method for identifying novel hits. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be used. These approaches rely on the knowledge of a set of molecules that are known to be active. Quantitative structure-activity relationship (QSAR) studies, for example, aim to correlate the chemical properties of a series of compounds with their biological activities. A QSAR model for this compound analogs could be developed to predict the activity of newly designed compounds before their synthesis. Pharmacophore modeling, another LBDD technique, identifies the essential three-dimensional arrangement of functional groups responsible for biological activity. This pharmacophore model can then be used to search for new molecules with a similar arrangement of features.

The integration of these computational methods with traditional synthetic medicinal chemistry provides a powerful platform for the rational design and optimization of this compound analogs as potential therapeutic agents.

Coordination Chemistry and Metal Complexation of N Thiophen 2 Ylcarbamothioyl Benzamide Ligands

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Ni(II), Pt(IV), Cr(III), Fe(III), Co(II))

The synthesis of transition metal complexes with N-(thiophen-2-ylcarbamothioyl)benzamide and related N-acylthiourea ligands is typically achieved through a direct reaction between the ligand and a corresponding metal salt in a suitable solvent. asianpubs.org A common method involves dissolving the ligand in a solvent such as ethanol, methanol, or acetone (B3395972), followed by the dropwise addition of an ethanolic or aqueous solution of the metal salt (e.g., chlorides, nitrates, or acetates). asianpubs.orgjocpr.com The reaction mixture is often stirred and refluxed for several hours to ensure completion. mdpi.com The resulting solid metal complexes are then isolated by filtration, washed with the solvent and a volatile solvent like ether, and dried under reduced pressure. asianpubs.org

The general reaction can be represented as: MXn + mL → [M(L)m]Xn (where M = metal ion, X = anion, L = ligand, n = charge of the metal ion, m = number of ligand molecules)

Characterization of these newly synthesized complexes is carried out using a combination of analytical and spectroscopic techniques to determine their composition and structure. These methods include:

Elemental Analysis (C, H, N, S): To determine the empirical formula and the ligand-to-metal ratio. seejph.com

Molar Conductivity Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature by measuring their conductivity in solvents like DMF or DMSO. asianpubs.orgunibas.it

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides insight into the oxidation state and geometry of the central metal ion. asianpubs.orgderpharmachemica.com

Spectroscopic Techniques: Including FT-IR, UV-Vis, ¹H NMR, and mass spectrometry to elucidate the coordination mode and structural features of the complexes. seejph.comnih.gov

Ligand-Metal Coordination Modes and Geometries

This compound is a polydentate ligand containing several potential donor sites: the benzoyl oxygen atom, the thiocarbonyl sulfur atom, and two nitrogen atoms. However, in transition metal complexes, ligands of the N-acylthiourea type typically act as bidentate chelating agents. researchgate.net Coordination most commonly occurs through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring with the metal center. researchgate.netresearchgate.net This O,S-bidentate coordination is favored due to the formation of a stable chelate ring.

The stoichiometry of the complexes, often found to be 1:2 (metal:ligand), and the nature of the metal ion dictate the final geometry of the complex. seejph.comresearchgate.net Based on spectral and magnetic studies of related complexes, various geometries are proposed:

Octahedral: This geometry is common for complexes of Cr(III), Fe(III), and Co(II). asianpubs.orgseejph.com For instance, complexes with the general formula [M(L)₂X₂] or [M(L)₂]X, where L is the bidentate ligand, often adopt an octahedral arrangement. seejph.comnih.gov

Square Planar: This geometry is frequently observed for Ni(II) and Pt(II) complexes. mdpi.comresearchgate.net The formation of neutral complexes of the type [M(L)₂] with these d⁸ metal ions typically results in a square planar environment.

Tetrahedral: Co(II) can also form tetrahedral complexes, particularly when bulky ligands are involved or under specific reaction conditions. nih.gov

Spectroscopic and Structural Features of Metal Complexes

Spectroscopic analysis provides crucial evidence for the coordination of the ligand to the metal ion and helps in assigning the geometry of the complex.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of the metal complexes reveals key shifts in vibrational frequencies.

The ν(C=O) stretching band typically shifts to a lower wavenumber (redshift) in the complexes, indicating the coordination of the carbonyl oxygen atom to the metal. researchgate.net

The ν(C=S) band also experiences a shift to a lower frequency, confirming the involvement of the thiocarbonyl sulfur atom in the coordination. asianpubs.org

The appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-S) stretching vibrations, providing direct evidence of chelation. asianpubs.orgresearchgate.net

| Vibrational Mode | Free Ligand (Typical cm⁻¹) | Metal Complex (Typical cm⁻¹) | Inference |

| ν(N-H) | ~3300-3100 | Largely unchanged or slightly shifted | N-H groups are generally not involved in coordination. |

| ν(C=O) | ~1660 | ~1600 (Redshift) | Coordination via carbonyl oxygen. researchgate.net |

| ν(C=S) | ~750 | ~720 (Redshift) | Coordination via thiocarbonyl sulfur. asianpubs.org |

| ν(M-O) | - | ~550-450 | Formation of metal-oxygen bond. researchgate.net |

| ν(M-S) | - | ~400-300 | Formation of metal-sulfur bond. researchgate.net |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry.

The spectra typically show bands corresponding to intra-ligand π → π* and n → π* transitions, which may be shifted upon coordination. researchgate.net

More importantly, the appearance of new, weaker absorption bands in the visible region, attributed to d-d electronic transitions, is characteristic of the specific geometry of the complex. For example, Ni(II) complexes in an octahedral environment show distinct bands corresponding to specific transitions (e.g., ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)), whereas square planar complexes often show a different set of bands at higher energies. researchgate.net

Enhanced Biological Activities of Metal Complexes (e.g., Antimicrobial, Anticancer)

A significant aspect of the study of this compound and its analogues is the biological activity of their metal complexes. It is widely reported that the coordination of such ligands to metal ions can lead to a significant enhancement of their antimicrobial and anticancer properties compared to the free ligand. nih.govresearchgate.netnih.gov

This enhanced activity is often explained by chelation theory . Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid layers of bacterial and cancer cell membranes. nih.gov Once inside the cell, the complex can interfere with various cellular processes, such as DNA replication, protein synthesis, or enzyme function, leading to cell death. nih.govmdpi.com

Antimicrobial Activity: Metal complexes of ligands similar to this compound have shown potent activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies have demonstrated that while the free ligand may have moderate activity, the corresponding Cu(II) and Ni(II) complexes often exhibit significantly lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency. nih.gov

Anticancer Activity: The anticancer potential of these complexes has also been explored. nih.gov For example, Ni(II) complexes of related Schiff bases have been shown to inhibit the proliferation of human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. nih.gov The mechanism of action for platinum complexes often involves binding to DNA, similar to established platinum-based drugs, which induces apoptosis in cancer cells. mdpi.com

The increased biological activity of the metal complexes highlights the synergistic effect of combining the organic ligand with a metal ion, opening avenues for the development of novel therapeutic agents. nih.govmdpi.com

No Electrochemical Application Data Found for this compound as an Ionophore

The investigation sought to uncover detailed research findings on the use of this compound in the following areas:

Development of Ion-Selective Electrodes (ISEs): Information on the fabrication and construction of ISEs utilizing this specific compound.

Membrane Composition Optimization: Data regarding the optimal mixture of ionophore, plasticizers, and additives for selective ion detection.

Potentiometric Sensing and Performance Characteristics: Performance metrics such as linear range, slope, detection limit, and selectivity coefficients.

The search included various databases and academic journals, but no studies have been published that specifically investigate or report on the use of this compound for these electrochemical purposes.

While research exists on structurally similar compounds, the strict focus of the requested article was solely on this compound. Without any available scientific data, it is not possible to provide an accurate and informative article on its electrochemical applications as an ionophore.

Q & A

Q. What are the standard synthetic routes for N-(thiophen-2-ylcarbamothioyl)benzamide and its derivatives?

- Methodological Answer : The synthesis typically involves a two-step protocol:

Formation of the isothiocyanate intermediate : React benzoyl chloride with potassium thiocyanate (KSCN) in acetone under reflux to generate benzoyl isothiocyanate .

Condensation with thiophen-2-amine : Add thiophen-2-amine to the intermediate, maintaining a nitrogen atmosphere to prevent oxidation. Purify via recrystallization (e.g., using ethanol) .

Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and elemental composition .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify thiourea C=S stretching (1,200–1,350 cm⁻¹) and amide N–H vibrations (3,100–3,300 cm⁻¹) .

- NMR (¹H/¹³C) : Assign protons on the thiophene ring (δ 6.8–7.5 ppm) and benzamide carbonyl (δ ~165 ppm) .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

- X-ray Diffraction : Resolve crystal packing and intermolecular H-bonding (e.g., C–H···O/S interactions) .

Q. How are computational methods like DFT used to predict molecular properties?

- Methodological Answer :

- B3LYP/6-311G(d,p) Basis Set : Optimize geometry and compare bond lengths/angles with X-ray data (e.g., C–S bond: 1.68 Å experimental vs. 1.71 Å calculated) .

- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE = 4.1 eV) to assess reactivity and charge transfer potential .

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (thiophene S-atom) for nucleophilic attack prediction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results. For example, molecular docking predictions (e.g., COVID-19 protease binding affinity: −8.2 kcal/mol ) should align with in vitro IC₅₀ values.

- Purity Control : Employ HPLC (>98% purity) to exclude confounding effects from byproducts .

- Structural Confirmation : Re-analyze disputed compounds via single-crystal XRD to rule out polymorphic variations .

Q. What strategies optimize bioactivity through structural modifications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂ at benzamide para-position) to enhance electrophilicity and target binding .

- Heterocycle Replacement : Swap thiophene with thiadiazole to improve metabolic stability .

- SAR Studies : Synthesize analogs and correlate logP values (e.g., 2.1–3.8) with cytotoxicity (e.g., IC₅₀: 12–45 μM in MCF-7 cells) .

Q. How can Hirshfeld surface analysis clarify intermolecular interactions?

- Methodological Answer :

- CrystalExplorer Software : Generate surfaces to quantify contact contributions (e.g., H···H = 45%, S···H = 12%) .

- Energy Framework Analysis : Visualize dominant interaction energies (e.g., electrostatic vs. dispersion) driving crystal packing .

Example Data from :

| Interaction Type | Contribution (%) | Distance (Å) |

|---|---|---|

| H···H | 45.2 | 2.4–2.7 |

| S···H | 12.1 | 3.0–3.3 |

| C···O | 8.7 | 3.2 |

Q. What advanced computational models validate pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., TPSA = 85 Ų, GI absorption = low) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns for protease complexes) .

- Metabolite Prediction : Employ GLORYx to identify potential Phase I oxidation sites (e.g., thiophene ring) .

Data Contradiction and Reproducibility

Q. How to address variability in synthetic yields across studies?

- Methodological Answer :

- Condition Optimization : Screen solvents (e.g., acetone vs. DMF) and temperatures (25–60°C) to maximize yield (e.g., 72%→89%) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for thiourea formation efficiency .

- Scale-Up Protocols : Transition from batch to flow chemistry for consistent intermediate generation .

Q. What role does NBO analysis play in understanding stability?

- Methodological Answer :

- Charge Transfer : Identify hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) stabilizing the thiourea core .

- Resonance Effects : Calculate delocalization energies (e.g., 28.5 kcal/mol for C=S→N–H) to rationalize tautomeric preferences .

Tables for Key Experimental Parameters

Q. Table 1: Comparison of DFT vs. Experimental Bond Lengths

| Bond Type | Experimental (Å) | DFT Calculated (Å) |

|---|---|---|

| C=S (thiourea) | 1.68 | 1.71 |

| C=O (amide) | 1.22 | 1.24 |

| N–H (amide) | 1.01 | 1.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.